(3-Methylisoxazol-5-yl)methyl 2H-chromene-3-carboxylate
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Overview
Description
(3-Methylisoxazol-5-yl)methyl 2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of isoxazole and chromene Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, while chromene is a benzopyran derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylisoxazol-5-yl)methyl 2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction, where a 3-methylisoxazole derivative reacts with a chromene precursor under specific conditions. The reaction often employs catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(3-Methylisoxazol-5-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
(3-Methylisoxazol-5-yl)methyl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Methylisoxazol-5-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: Shares the isoxazole moiety and is used in similar synthetic applications.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
(3-Methylisoxazol-5-yl)methyl 2H-chromene-3-carboxylate is unique due to its combination of isoxazole and chromene structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H13NO4 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
(3-methyl-1,2-oxazol-5-yl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C15H13NO4/c1-10-6-13(20-16-10)9-19-15(17)12-7-11-4-2-3-5-14(11)18-8-12/h2-7H,8-9H2,1H3 |
InChI Key |
IRMGMOOXCBIFQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)COC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
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